Prangolarlin
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Overview
Description
(+)-oxypeucedanin is a furanocoumarin. It has a role as a metabolite.
Oxypeucedanin is a natural product found in Ferula sumbul, Ammi majus, and other organisms with data available.
Scientific Research Applications
Gene Expression and MAPK Signaling
Oxypeucedanin, a major coumarin aglycone from Ostericum koreanum, impacts global gene expression in mouse neuroblastoma Neuro-2A cells. It significantly affects protein metabolism, particularly ribosomal protein synthesis, protein degradation, intramembrane protein trafficking, and electron transport. Notably, oxypeucedanin leads to the downregulation of genes for ribosomal protein synthesis and the electron transport chain, while upregulating genes for protein degradation and cellular trafficking systems. This modulation is linked to alterations in the mitogen-activated protein kinase (MAPK) signaling pathway, suggesting a complex mechanism underlying its pharmacological effects (Choi et al., 2011).
Anti-Tumor Activity
Oxypeucedanin exhibits notable anti-tumor activity against human prostate carcinoma DU145 cells. It induces cell growth inhibition and cell death, and this effect is correlated with G2-M arrest in cell cycle progression. The arrest is associated with changes in levels of cyclin A, cyclin B1, Cdc2, and pCdc2. Furthermore, oxypeucedanin's anti-tumor effect involves increased apoptosis and cleaved caspase-3 and poly-(ADP-ribose) polymerase (Kang et al., 2009).
Effects on hKv1.5 and Action Potential Duration
Investigations into oxypeucedanin's effects on the human Kv1.5 (hKv1.5) channel and cardiac action potential duration have revealed that it inhibits the hKv1.5 current in a concentration-dependent manner and prolongs the action potential duration of rat atrial and ventricular muscles. These findings suggest its potential as an antiarrhythmic drug for atrial fibrillation (Eun et al., 2005).
Broad Bioactivities
Oxypeucedanin has been isolated from several plant genera and is known for its antiproliferative, cytotoxic, anti-influenza, and antiallergic activities. Its structural characteristics, including an epoxide ring, make it a subject of interest in the exploration of potential drug candidates (Mottaghipisheh, 2021).
Pharmacokinetics and Bioavailability
A study on the pharmacokinetics and bioavailability of oxypeucedanin in rats after intravenous and oral administration revealed insights into its absorption and clearance patterns. This information is crucial for understanding its pharmacological effects and aids in its research and development (Zheng et al., 2022).
Mechanism-Based Inactivation of CYP2B6 and CYP2D6
Oxypeucedanin acts as a mechanism-based inactivator of CYP2B6 and CYP2D6, enzymes involved in drug metabolism. This activity is linked to the generation of epoxide and/or γ-ketoenal intermediates, highlighting its complex interactions in pharmacological contexts (Zhang et al., 2021).
Apoptotic Activities in Colon Carcinoma Cells
Oxypeucedanin hydrate monoacetate, derived from Angelica dahurica, has been shown to induce apoptosis in Caco-2 colon cancer cells. It inhibits cell proliferation, cancer colony formation, and exhibits anti-migratory effects. This compound down-regulates the expression of pAkt and pPI3K, indicating its role in cancer therapy (Liu et al., 2016).
Properties
CAS No. |
3173-02-2 |
---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
4-[[(2R)-3,3-dimethyloxiran-2-yl]methoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3/t13-/m1/s1 |
InChI Key |
QTAGQHZOLRFCBU-CYBMUJFWSA-N |
Isomeric SMILES |
CC1([C@H](O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C |
SMILES |
CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C |
Canonical SMILES |
CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C |
Color/Form |
Pale yellow crystals |
melting_point |
104 - 105 °C |
3173-02-2 | |
physical_description |
Solid |
solubility |
In water, 97.9 mg/L at 25 °C (est) |
vapor_pressure |
7.13X10-8 mm Hg at 25 °C (est) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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